molecular formula C17H13BrN2O B2941513 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one CAS No. 941883-02-9

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one

Cat. No.: B2941513
CAS No.: 941883-02-9
M. Wt: 341.208
InChI Key: REDOJYRUPWIIQT-UHFFFAOYSA-N
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Description

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydrazine to form 4-bromobenzohydrazide, which is then reacted with benzyl bromide and a suitable base to yield the desired pyridazinone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-6-phenylpyridazin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one: The presence of fluorine can influence the compound’s stability and interactions.

Uniqueness

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-benzyl-6-(4-bromophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDOJYRUPWIIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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